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NUP49 protein, S cerevisiae

Essential gene Gene knockout Viability

NUP49 (CAS 148997-70-0) is a 472-amino-acid, 49.1 kDa GLFG-repeat nucleoporin from Saccharomyces cerevisiae, classified as an FG-nucleoporin component of the central core of the nuclear pore complex (NPC). It functions as a structural constituent of the NPC and participates directly in multiple nucleocytoplasmic transport pathways—including poly(A)+ RNA, tRNA, and pre-ribosome export—by providing docking sites for karyopherin transport factors.

Molecular Formula C7H4BrN3O
Molecular Weight 0
CAS No. 148997-70-0
Cat. No. B1176035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNUP49 protein, S cerevisiae
CAS148997-70-0
SynonymsNUP49 protein, S cerevisiae
Molecular FormulaC7H4BrN3O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NUP49 Protein (S. cerevisiae, CAS 148997-70-0) – Essential GLFG Nucleoporin for Nuclear Pore Complex Research and Reconstitution


NUP49 (CAS 148997-70-0) is a 472-amino-acid, 49.1 kDa GLFG-repeat nucleoporin from Saccharomyces cerevisiae, classified as an FG-nucleoporin component of the central core of the nuclear pore complex (NPC) [1]. It functions as a structural constituent of the NPC and participates directly in multiple nucleocytoplasmic transport pathways—including poly(A)+ RNA, tRNA, and pre-ribosome export—by providing docking sites for karyopherin transport factors [2]. NUP49 is present at approximately 4,200–4,800 molecules per cell in log-phase SD medium and exhibits a protein half-life of 12.3 hours [3]. Unlike several structurally similar GLFG nucleoporins in yeast, NUP49 is encoded by an essential gene; its deletion is lethal, establishing it as an irreplaceable component for NPC integrity and function [4].

Why NUP49 Cannot Be Substituted by Other GLFG Nucleoporins in Experimental Systems


Although S. cerevisiae encodes several GLFG-repeat nucleoporins—including NUP57, NUP100, and NUP116—that share sequence homology and comparable karyopherin-binding breadth (each binding 6–10 karyopherin β-subunits), these paralogs are not functionally interchangeable with NUP49 [1]. Gene deletion studies demonstrate that NUP49 is the sole essential member of this subfamily: loss of NUP100 produces no detectable phenotype, and loss of NUP116 results only in slow growth and temperature sensitivity, whereas NUP49 deletion is unconditionally lethal [2]. Furthermore, NUP49 occupies a unique biochemical niche, forming a defined 1:1:1 heterotrimeric complex with Nsp1p and Nup57p that serves as the core scaffold for Nic96p-mediated integration into the NPC central channel; NUP100 and NUP116 are excluded from this essential architectural subcomplex [3]. Substituting full-length NUP49 with partially deleted alleles such as nup49-1 (which retains only 13 GLFG repeats) produces conditional lethality, with growth arrest at both 37°C and 16°C, further demonstrating the protein's non-redundant structural and functional requirements [4]. These properties make NUP49 the mandatory choice for any experimental system requiring faithful reconstitution of the yeast NPC central transport channel or analysis of essential NPC functions.

NUP49 Product-Specific Quantitative Differentiation Evidence Guide


Essential Gene: NUP49 Is Lethal Upon Deletion, Unlike NUP100 and NUP116

In contrast to its closest GLFG paralogs, NUP49 is strictly essential for cell viability in S. cerevisiae. Gene disruption experiments demonstrated that haploid strains bearing a nup49::HIS3 deletion are inviable, whereas nup100Δ strains show no growth defect and nup116Δ strains are viable but temperature-sensitive with a severe slow-growth phenotype [1]. This establishes NUP49 as the only indispensable member of the GLFG nucleoporin family and precludes functional substitution by NUP100 or NUP116 in any system requiring viability.

Essential gene Gene knockout Viability NPC assembly

Defined Stoichiometric Complex: NUP49 Forms a 1:1:1 Heterotrimer with Nsp1p and Nup57p, Excluding NUP100

Affinity purification experiments using tagged NSP1 or tagged NSP49 (NUP49) demonstrated that NUP49 assembles into a stable heterotrimeric complex with Nsp1p and Nup57p (p54) with a 1:1:1 stoichiometry, along with the adaptor Nic96p [1]. In vitro reconstitution with recombinant full-length proteins confirmed that Nsp1p, Nup49p, and Nup57p spontaneously form this stoichiometric complex competent for further assembly into the NPC, whereas NUP100 and NUP116 do not participate in this core architectural unit [2]. This defined stoichiometry is critical for structural biology and reconstitution studies.

Protein complex reconstitution Stoichiometry NPC subcomplex Affinity purification

NPC Copy Number: NUP49 Occupies 16 Copies Per Pore, Twice That of NUP100

Quantitative NPC stoichiometry analysis combining in vitro estimates and in vivo visualization reports that NUP49 is present at 16 copies per yeast NPC, matching NUP57 but twofold higher than NUP100, which is estimated at 8 copies per NPC [1]. In vivo imaging with Nup49-GFP confirmed 16 copies (9% coefficient of variation, n=120 pores), consistent with the 8-fold symmetric NPC architecture requiring two copies per spoke [1]. This higher copy number reflects NUP49's integral role in the symmetric core of the central transport channel, whereas NUP100 is biased toward the cytoplasmic face.

NPC stoichiometry Copy number Structural biology Quantitative proteomics

GLFG Repeat Content: NUP49 Carries 17 Repeats, Distinct from NUP57 (15) and NUP100 (44)

The number of FG (GLFG) repeats in nucleoporins directly influences the transport barrier properties and karyopherin interaction landscape of the NPC. NUP49 contains 17 GLFG repeats within its N-terminal domain, compared to 15 repeats in NUP57 and 44 repeats in NUP100 [1]. This repeat count positions NUP49 intermediate among yeast GLFG nucleoporins and is consistent with its localization to the symmetric core, where it contributes to the FG-repeat affinity gradient for transport factors. The nup49-1 allele, which retains 13 GLFG repeats, exhibits conditional lethality, demonstrating that even modest reductions in repeat number compromise function [2].

FG repeats Intrinsically disordered region Transport barrier Karyopherin interaction

Conditional Lethality of nup49-1: Distinct Temperature-Sensitive and Cold-Sensitive Phenotypes

The nup49-1 allele, in which the C-terminal one-third of NUP49 is deleted while retaining 13 GLFG repeats, generates a unique dual conditional-lethal phenotype: the mutant strain fails to grow at 37°C (temperature sensitivity) and also at 16°C (cold sensitivity), while exhibiting slow growth at permissive temperatures (25–30°C) [1]. In contrast, complete deletion of NUP100 yields no growth defect at any temperature, and deletion of NUP116 produces temperature sensitivity but without the distinctive cold-sensitive component [2]. This dual temperature-range sensitivity demonstrates that NUP49's C-terminal domain contributes to NPC stability under both heat and cold stress, a property not shared by its paralogs.

Conditional mutant Temperature sensitivity Cold sensitivity NPC function

Karyopherin Interaction Breadth: NUP49 Binds 6–10 Karyopherin β-Subunits, Contrasting with FXFG Nucleoporins' Selective Binding

Proteomic analysis of immobilized nucleoporins demonstrated that NUP49 (as Nup49p) exhibits generic interactions with karyopherins, binding 6–10 different karyopherin β-subunits including both importins and exportins, a pattern shared by other GLFG nucleoporins (Nup57p, Nup100p, Nup116p) but distinct from the FXFG nucleoporins Nup1p, Nup2p, and Nup60p, which selectively capture primarily the Kap95p–Kap60p heterodimer [1]. While this interaction breadth is not unique to NUP49 among GLFG Nups, it is an essential specification criterion distinguishing NUP49 from FXFG-type nucleoporins when broad karyopherin binding is required for transport assays.

Karyopherin Importin Exportin Protein–protein interaction

Best Research and Industrial Application Scenarios for NUP49 Protein (S. cerevisiae)


In Vitro Reconstitution of the NPC Central Transport Channel (Nsp1–Nup49–Nup57–Nic96)

NUP49 is an obligate subunit of the heterotrimeric Nsp1p–Nup49p–Nup57p core complex that forms the central transport channel of the yeast NPC [1]. Because only NUP49 (and not NUP100 or NUP116) co-purifies with Nsp1p and Nup57p in a defined 1:1:1 stoichiometry and is competent for Nic96p-mediated NPC integration, NUP49 must be sourced for any in vitro reconstitution or structural study of this channel subcomplex. The availability of recombinant full-length NUP49 enabling spontaneous complex assembly makes it the required protein for cryo-EM, X-ray crystallography, or SAXS studies of the intact channel architecture [2].

Conditional Genetic Analysis of Essential NPC Function Using Temperature-Sensitive Alleles

The nup49-1 allele, which deletes the C-terminal domain while preserving 13 GLFG repeats, confers both temperature-sensitive (37°C) and cold-sensitive (16°C) lethality, a unique dual conditional phenotype not found in nup100Δ or nup116Δ strains [1]. This makes NUP49 the only GLFG nucleoporin that can be deployed to study NPC function under two distinct restrictive temperatures. Researchers conducting genetic screens for nuclear transport defects, mRNA export analysis, or synthetic lethal interactions can use NUP49-based conditional alleles to achieve tight temporal control over NPC inactivation that is unmatched by conditional alleles of other nucleoporins [2].

Quantitative NPC Stoichiometry Modeling and Transport Barrier Biophysics

NUP49's experimentally determined abundance of 4,241 ± 1,266 molecules per cell (median) and 16 copies per NPC makes it one of the quantitatively best-characterized yeast nucleoporins [1]. Its 17 GLFG repeats provide a precisely defined FG-repeat density for computational modeling of the NPC permeability barrier and for in vitro phase-separation or hydrogel assays that probe FG-repeat function. Researchers building quantitative transport models or performing single-molecule tracking of karyopherin–FG interactions require a nucleoporin with this exact repeat count and copy number; NUP57 (15 repeats) or NUP100 (44 repeats) would produce different interaction landscapes and cannot reproduce NUP49-specific transport parameters [2].

Karyopherin Interaction Screening and Nuclear Transport Factor Discovery

NUP49 binds a broad range of 6–10 karyopherin β-subunits spanning both importin and exportin families, making it an optimal bait for proteomic screens aimed at identifying novel nuclear transport factors or characterizing karyopherin–nucleoporin interaction networks [1]. Unlike FXFG nucleoporins (Nup1p, Nup2p, Nup60p) that selectively capture primarily Kap95p–Kap60p, NUP49's GLFG-based promiscuous binding enables comprehensive karyopherin interactome mapping. For laboratories conducting GST-pulldown or affinity capture-mass spectrometry screens against yeast extracts, recombinant NUP49 provides the broadest karyopherin capture profile among well-characterized nucleoporins, maximizing the discovery potential of such experiments [1].

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